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Compound of Interest

Compound Name: Lithium hexafluorophosphate

Cat. No.: B025350

An In-depth Technical Guide to the Phase Diagram and Thermodynamic Properties of Lithium
Hexafluorophosphate (LiPFs)

Introduction

Lithium hexafluorophosphate (LiPFs) is an inorganic compound that holds a critical position
as the most common electrolyte salt in commercial lithium-ion batteries. Its widespread
adoption is due to a favorable combination of properties, including good ionic conductivity, a
wide electrochemical stability window, and the ability to form a stable solid electrolyte
interphase (SEI) on graphite anodes. However, the thermal and chemical instability of LiPFe
presents significant challenges to the safety, lifespan, and performance of lithium-ion batteries,
particularly at elevated temperatures. A thorough understanding of its phase diagram and
thermodynamic properties is therefore essential for researchers, scientists, and professionals
involved in battery development and safety engineering. This guide provides a comprehensive
overview of the core thermodynamic characteristics of LiPFe, its phase behavior,
decomposition mechanisms, and the experimental protocols used for its characterization.

Phase Diagram and Phase Transitions

The phase behavior of pure, solid LiPFes is relatively straightforward under anhydrous
conditions. However, its interaction with solvents, which is critical for its application in batteries,
results in more complex phase diagrams.

Pure LiPFe
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In a confined volume and under inert atmosphere, solid LiPFs undergoes reversible melting at
approximately 467 K (194 °C).[1] The decomposition of LiPFe into solid lithium fluoride (LiF)
and gaseous phosphorus pentafluoride (PFs) begins around the melting point.[1] The pressure
generated by the PFs gas influences the decomposition temperature profile, making it
dependent on the sample volume and size.[1]

LiPFe in Solvents

The phase diagrams of LiPFs in various organic carbonate solvents, which are essential for
electrolyte formulation, have been studied. These diagrams are critical for determining the
operational temperature range of lithium-ion batteries, especially at low temperatures where
salt precipitation can occur. For instance, phase diagrams have been investigated for LiPFe in
solvents such as dimethyl carbonate (DMC), propylene carbonate (PC), and mixtures like
ethylene carbonate (EC) and ethyl methyl carbonate (EMC).[2][3] The addition of LiPFs to
these solvents typically depresses the freezing point, but also defines a liquidus line above
which the system is a single liquid phase and below which solid salt or solvent can precipitate.

[2][3]

Thermodynamic Properties

The thermodynamic properties of LiPFe are fundamental to understanding its stability and
reactivity. Key parameters have been determined through various calorimetric techniques.
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Thermodynamic Property

Value

Conditions/Notes

Molar Mass

151.905 g/mol

Melting Point

~467 K (194 °C)

Reversible melting in a

confined volume.[1]

Heat of Melting (AH_m)

2.0 £ 0.2 kd/mol

Determined by Accelerating
Rate Calorimetry (ARC).[1]

Standard Molar Heat Capacity
(C_p°)

152.2 + 0.3 J/(K-mol)

At 298.15 K.[4][5]

Standard Molar Entropy (S°)

155.3 + 0.3 J/(K-mol)

At 298.15 K.[4][5]

Standard Enthalpy of
Formation (AH_f)

-2296 + 3 kJ/mol

From elements in their

standard state.[6]

Enthalpy of Decomposition
(AH_d)

84.27 + 1.34 kJ/mol

For the reaction LiPFs(s) —
LiF(s) + PFs(g).[6]

Heat of Decomposition (AU_r)

60 £ 5 kJ/mol

At constant volume,
determined by ARC.[1]

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of LiPFs is a critical factor in battery safety, as it can initiate

exothermic reactions leading to thermal runaway. The decomposition pathway is highly

dependent on the presence of impurities, particularly water, and interactions with electrolyte

solvents.

Decomposition of Pure LiPFe

In a dry, inert atmosphere, pure LiPFs is thermally stable up to approximately 107 °C (380 K).

[71[8][9][10] Above this temperature, it undergoes a simple dissociation into solid lithium fluoride
(LiF) and gaseous phosphorus pentafluoride (PFs).[7][8][9][11]

Reaction: LiPFs(s) = LiF(s) + PFs(g)[10]
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The forward reaction is endothermic.[1] The decomposition process can be observed as a
single weight loss step in thermogravimetric analysis (TGA), with the remaining solid mass
corresponding to LiF.[9]

Heat (T > 107°C)

LiPFs (solid)

Thermdl Dissociation Thermal Dissociation

Click to download full resolution via product page

Thermal Decomposition of Pure LiPFes.

Influence of Water (Hydrolysis)

LiPFe is extremely sensitive to moisture. The presence of even trace amounts of water
significantly lowers its decomposition temperature and alters the reaction pathway.[7][8][9]
LiPFe reacts with water to produce phosphorus oxyfluoride (POF3) and highly corrosive
hydrofluoric acid (HF).[7][8][11][12]

Overall Reaction: LiPFs + H2O — LiF + POFs + 2HF[7]

This hydrolysis process is detrimental to battery performance as HF can attack the cathode
material and other cell components, leading to capacity fade and increased impedance.[12]
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The initial step is often considered to be the reaction of PFs (from LiPFe dissociation) with
water.[10]

Reaction: PFs + H20 — POFs + 2HF[10]

LiPFe H20 (trace water)
Dissociation
LiF (solid)
Hydrolysjs Hydrolysis
POFs (gas)

Click to download full resolution via product page

Hydrolysis Pathway of LiPFe.

Decomposition in Carbonate Electrolytes

In the presence of organic carbonate solvents (e.g., EC, DMC, DEC), the thermal
decomposition of LiPFes is significantly more complex. It involves a series of reactions including
hydrolysis, transesterification, and polymerization, leading to a wide range of products.[13][14]
[15] The decomposition can be autocatalytic, where initial decomposition products accelerate
further reactions.[13][14]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubs.acs.org/doi/10.1021/acsenergylett.2c02351
https://pubs.acs.org/doi/10.1021/acsenergylett.2c02351
https://www.benchchem.com/product/b025350?utm_src=pdf-body-img
https://digitalcommons.uri.edu/chm_facpubs/775/
https://www.semanticscholar.org/paper/Thermal-Decomposition-of-LiPF6-Based-Electrolytes-Campion-Li/bf373ff477db865bcc63b2c7e5becf97ad8ba5b5
https://www.angelfire.com/sd/gnanaraj/publications/JECS2.pdf
https://digitalcommons.uri.edu/chm_facpubs/775/
https://www.semanticscholar.org/paper/Thermal-Decomposition-of-LiPF6-Based-Electrolytes-Campion-Li/bf373ff477db865bcc63b2c7e5becf97ad8ba5b5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key steps and products include:

Initial Dissociation: LiPFs = LiF + PFs

o PFs-Solvent Interaction: The Lewis acid PFs reacts with carbonate solvents.
o Hydrolysis: Trace water leads to HF and POFs.

e Autocatalysis: HF and other acidic species can catalyze the ring-opening polymerization of
cyclic carbonates like EC.[13][14]

e Product Formation: A variety of products are formed, including COz, alkyl fluorides (RF),
ethers (R20), and various fluorophosphates and fluorophosphoric acids.[13][14]

Experimental Protocols

The characterization of LiPFe's thermal properties relies on several key analytical techniques.

Thermogravimetric Analysis (TGA)

o Objective: To determine the thermal stability and decomposition temperature of LiPFe by
measuring mass loss as a function of temperature.

o Methodology:

o Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g.,
an argon-filled glovebox) to prevent moisture contamination.[9]

o Instrumentation: A high-precision thermogravimetric analyzer is used. For analysis of
evolved gases, the TGA is often coupled online to a Fourier Transform Infrared (FTIR)
spectrometer or a mass spectrometer (MS).[7][9]

o Experimental Conditions: A small, precisely weighed sample (typically 5-10 mg) of LiPFs is
placed in an alumina or platinum crucible. The sample is heated at a constant rate (e.g.,
10 °C/min) under a continuous flow of a dry, inert carrier gas (e.g., argon or nitrogen).[7][9]

o Data Analysis: The mass loss is plotted against temperature. The onset temperature of
decomposition is identified as the point where significant mass loss begins. The residual
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mass at the end of the experiment is compared to the theoretical mass of LiF to confirm

the decomposition reaction.[9]

Differential Scanning Calorimetry (DSC)

» Objective: To measure heat flow associated with phase transitions (like melting) and

chemical reactions (like decomposition) as a function of temperature.

o Methodology:

o Sample Preparation: Samples are hermetically sealed in pans inside an inert-atmosphere

glovebox to prevent reaction with the environment and loss of volatile products.[9]

o Instrumentation: A differential scanning calorimeter is used, which compares the heat flow

to the sample and a reference pan.

o Experimental Conditions: The sealed sample pan and an empty reference pan are heated
at a controlled rate (e.g., 5-10 K/min).[15][16]

o Data Analysis: The heat flow is plotted against temperature. Endothermic peaks (e.g.,

melting) and exothermic peaks (e.g., decomposition reactions) are identified. The area

under a peak is integrated to determine the enthalpy change (AH) of the transition or

reaction.[15][16]
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Workflow for Thermal Analysis of LiPFe.

Fourier Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the gaseous products evolved during the thermal decomposition of
LiPFe.

e Methodology:

o Coupling: The FTIR spectrometer is coupled to the outlet of a TGA instrument via a heated
transfer line and gas cell to prevent condensation of products.[9]

o Data Acquisition: As the sample is heated in the TGA, the evolved gases are continuously
swept into the FTIR gas cell. FTIR spectra are collected at regular intervals throughout the
temperature ramp.[9]

o Data Analysis: The acquired spectra are compared with reference spectra from libraries to
identify the gaseous species (e.g., PFs, POFs, HF, CO2). The intensity of characteristic
absorption bands can be plotted against temperature to create evolution profiles for each
gas.[7][9]

Conclusion

The thermodynamic properties and phase behavior of LiPFe are of paramount importance for
the design and safety of lithium-ion batteries. While pure LiPFe exhibits predictable thermal
decomposition into LiF and PFs, its instability is greatly exacerbated by the presence of
moisture and its complex interactions with organic carbonate solvents. These reactions, which
generate corrosive species like HF and can lead to exothermic events, underscore the
necessity for stringent moisture control during battery manufacturing and the development of
more stable electrolyte formulations. The experimental techniques outlined in this guide,
particularly coupled methods like TGA-FTIR, are indispensable tools for characterizing the
stability of LiPFe-based electrolytes and for developing safer, next-generation energy storage
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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